Cas no 941973-56-4 (4-{2-1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-ylacetamido}benzamide)
4-{2-1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-ylacetamido}benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-[[2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzamide
- 941973-56-4
- AKOS024649728
- 4-{2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamido}benzamide
- F2459-0796
- 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide
- 4-{2-1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-ylacetamido}benzamide
-
- Inchi: 1S/C23H22N6O3/c1-13-4-9-18(10-14(13)2)29-21-19(11-25-29)15(3)27-28(23(21)32)12-20(30)26-17-7-5-16(6-8-17)22(24)31/h4-11H,12H2,1-3H3,(H2,24,31)(H,26,30)
- InChI Key: NYVZAJLZUCYDNY-UHFFFAOYSA-N
- SMILES: C(N)(=O)C1=CC=C(NC(CN2C(=O)C3N(C4=CC=C(C)C(C)=C4)N=CC=3C(C)=N2)=O)C=C1
Computed Properties
- Exact Mass: 430.17533859g/mol
- Monoisotopic Mass: 430.17533859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 5
- Complexity: 778
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 123Ų
4-{2-1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-ylacetamido}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2459-0796-2μmol |
4-{2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamido}benzamide |
941973-56-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2459-0796-5μmol |
4-{2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamido}benzamide |
941973-56-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2459-0796-10μmol |
4-{2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamido}benzamide |
941973-56-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2459-0796-20μmol |
4-{2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamido}benzamide |
941973-56-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2459-0796-1mg |
4-{2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamido}benzamide |
941973-56-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2459-0796-2mg |
4-{2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamido}benzamide |
941973-56-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2459-0796-3mg |
4-{2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamido}benzamide |
941973-56-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2459-0796-4mg |
4-{2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamido}benzamide |
941973-56-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2459-0796-5mg |
4-{2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamido}benzamide |
941973-56-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2459-0796-10mg |
4-{2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamido}benzamide |
941973-56-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-{2-1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-ylacetamido}benzamide Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 4-{2-1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-ylacetamido}benzamide
Comprehensive Analysis of 4-{2-1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-ylacetamido}benzamide (CAS No. 941973-56-4)
The compound 4-{2-1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-ylacetamido}benzamide (CAS No. 941973-56-4) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. Its complex structure, featuring a pyrazolo[3,4-d]pyridazine core, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of enzymatic activity, given its unique acetamido-benzamide side chain, which may influence protein-protein interactions.
In recent years, the demand for novel small-molecule inhibitors and biologically active compounds has surged, driven by advancements in drug discovery and precision medicine. This compound aligns with these trends, as its structural complexity allows for targeted interactions with specific biological pathways. For instance, its 3,4-dimethylphenyl moiety could enhance binding affinity to certain receptors, a feature highly sought after in the development of next-generation therapeutics. Additionally, its 7-oxo-1H,6H,7H configuration suggests potential stability under physiological conditions, a critical factor for oral bioavailability.
The synthesis of 4-{2-1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-ylacetamido}benzamide involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. These processes are often optimized for yield and purity, as impurities can significantly impact the compound's efficacy in in vitro and in vivo studies. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize the compound, ensuring compliance with stringent pharmaceutical standards.
From a commercial perspective, CAS No. 941973-56-4 is primarily utilized in research settings, particularly in high-throughput screening (HTS) campaigns aimed at identifying new drug leads. Its mechanism of action, though not fully elucidated, is hypothesized to involve interference with signal transduction pathways, making it a valuable tool for studying diseases like cancer and inflammatory disorders. This aligns with the growing interest in targeted therapies and personalized medicine, topics frequently searched by professionals in the field.
Safety and handling of 4-{2-1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-ylacetamido}benzamide are governed by standard laboratory protocols. While it is not classified as a hazardous material, proper personal protective equipment (PPE) is recommended during handling to minimize exposure. Storage conditions typically involve cool, dry environments to preserve its chemical integrity, a detail often queried by procurement specialists.
In summary, 4-{2-1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-ylacetamido}benzamide represents a cutting-edge compound with broad implications for medicinal chemistry and biopharmaceutical research. Its intricate design and potential applications make it a subject of ongoing investigation, particularly in the context of innovative drug development and disease mechanism studies. As the scientific community continues to explore its properties, this compound is poised to play a pivotal role in addressing unmet medical needs.
941973-56-4 (4-{2-1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-ylacetamido}benzamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)